(S)-chroman-4-amine
CAS No.: 188198-38-1
Cat. No.: VC20936659
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188198-38-1 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | (4S)-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 |
| Standard InChI Key | LCOFMNJNNXWKOC-QMMMGPOBSA-N |
| Isomeric SMILES | C1COC2=CC=CC=C2[C@H]1N |
| SMILES | C1COC2=CC=CC=C2C1N |
| Canonical SMILES | C1COC2=CC=CC=C2C1N |
Introduction
Chemical Structure and Fundamental Properties
(S)-Chroman-4-amine (CAS: 188198-38-1) belongs to the chroman family of compounds, featuring a benzopyran backbone with an amine functional group at the 4-position. The "(S)" designation indicates specific stereochemistry at the chiral center, which significantly influences the compound's biological activity and interactions .
Basic Chemical Properties
The compound presents the following fundamental characteristics:
Synthesis Methods and Industrial Production
The synthesis of (S)-chroman-4-amine involves sophisticated chemical transformations that maintain stereochemical integrity. Several methodologies have been developed to efficiently produce this compound.
Common Synthetic Routes
The primary synthesis pathway typically involves:
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Reduction of (S)-chroman-4-one (the corresponding ketone)
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Subsequent amination to introduce the amine group with preserved stereochemistry
One established method involves asymmetric reduction of chroman-4-one using a chiral catalyst to obtain (S)-chroman-4-ol, which is then converted through substitution reactions with ammonia or an appropriate amine source under controlled conditions.
Industrial Scale Production Considerations
For industrial applications, continuous flow reactors and optimized catalytic systems enhance efficiency and yield. Chromatographic and crystallization techniques ensure enantiomeric purity of the final product . The compound is manufactured under strict quality control measures to maintain consistency and meet industry standards .
Chemical Reactivity Profile
Understanding the reactivity of (S)-chroman-4-amine is crucial for anticipating its behavior in various chemical transformations and biological systems.
Key Reaction Types
| Reaction Type | Description | Typical Reagents |
|---|---|---|
| Oxidation | Formation of imine or nitrile derivatives | Potassium permanganate, chromium trioxide under acidic conditions |
| Reduction | Formation of alcohol or alkane derivatives | Catalytic hydrogenation (Pd/C), lithium aluminum hydride |
| Substitution | Replacement of amine group by other functionalities | Alkyl halides, acyl chlorides with appropriate bases |
| Hydrogen Bonding | Interaction with active sites of enzymes | Biological systems with complementary binding sites |
| The amine group serves as a nucleophilic center, allowing for various transformations including alkylation, acylation, and condensation reactions. |
Biological Activity and Pharmaceutical Applications
Research indicates that (S)-chroman-4-amine and structurally related compounds demonstrate significant biological activities with therapeutic potential.
Antiproliferative Properties
Chroman-4-one and chromone derivatives, which share structural similarity with (S)-chroman-4-amine, have demonstrated antiproliferative effects in cancer cell lines including breast cancer (MCF-7) and lung carcinoma (A549) . The mechanism appears to correlate with inhibition of sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase enzyme .
Mechanisms of Action
Studies suggest that the compound and its derivatives can:
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Increase acetylation levels of α-tubulin, indicating SIRT2 inhibition in cancer cells
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Form hydrogen bonds and electrostatic interactions with active sites of target enzymes
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Interact with hydrophobic pockets in proteins through the chroman ring structure, enhancing binding affinity and specificity
Structure-Activity Relationships
Research on related chroman compounds has revealed important structure-activity correlations:
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Electron-donating groups (such as 8-OCH₃) enhance butyrylcholinesterase (BuChE) inhibition
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Lipophilic substituents improve membrane permeability but require balance with solubility
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The presence of specific structural motifs, like gem-dimethyl groups, influences enzyme interaction
Pharmaceutical Development and Research Applications
(S)-Chroman-4-amine serves as a valuable intermediate in pharmaceutical research and development, with various potential therapeutic applications.
Research Applications
The compound is primarily used for:
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Scientific research exploring structure-activity relationships
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Chemical synthesis intermediates in medicinal chemistry
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Development of novel therapeutic candidates with enhanced pharmacological profiles
| Hazard Statement | Classification | Warning Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure |
Comparative Analysis with Related Compounds
Understanding the relationship between (S)-chroman-4-amine and structurally similar compounds provides valuable context for its applications and properties.
Comparison with Structural Analogs
Structure-Function Relationship
The chroman scaffold serves as a privileged structure in medicinal chemistry, with modifications at various positions yielding compounds with diverse biological activities:
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The oxygen atom in the dihydropyran ring contributes to hydrogen bonding capabilities
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The benzene ring provides a hydrophobic surface for interaction with target proteins
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The stereochemistry at C-4 determines spatial orientation and biological recognition
Current Research Trends and Future Directions
Ongoing scientific investigation continues to expand our understanding of (S)-chroman-4-amine and its potential applications.
Emerging Research Focus Areas
Current research efforts are directed toward:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of novel derivatives with enhanced pharmacological profiles
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Investigation of additional biological targets beyond current applications
Technological Advances
Recent advances in synthetic methodology, computational modeling, and biological screening have accelerated the development of (S)-chroman-4-amine derivatives with optimized properties:
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